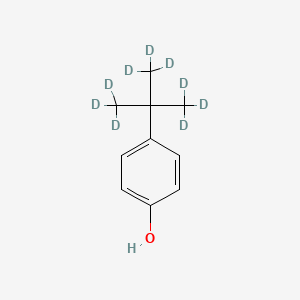

4-Tert-butyl-D9-phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPQWRBYOIRBIT-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401258682 | |

| Record name | Phenol, 4-[1,1-di(methyl-d3)ethyl-2,2,2-d3]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358730-87-7 | |

| Record name | Phenol, 4-[1,1-di(methyl-d3)ethyl-2,2,2-d3]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358730-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-[1,1-di(methyl-d3)ethyl-2,2,2-d3]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401258682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Deuterium Labeling in Chemical Science

The substitution of hydrogen with deuterium (B1214612) imparts subtle yet significant changes to the physical and chemical properties of a molecule. resolvemass.ca These differences are harnessed by researchers to gain deeper insights into reaction mechanisms, metabolic pathways, and molecular structures. thalesnano.comclearsynth.com

One of the most important consequences of deuterium substitution is the Kinetic Isotope Effect (KIE) . wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. nih.gov This difference in bond energy leads to a slower reaction rate when a C-H bond cleavage is involved in the rate-determining step of a reaction. wikipedia.orglibretexts.org By comparing the reaction rates of a deuterated compound to its non-deuterated counterpart, chemists can elucidate intricate details of reaction mechanisms. thalesnano.comwikipedia.org The magnitude of the KIE can provide information about the transition state of a reaction. princeton.edu

Deuterated compounds are also invaluable in mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy . thalesnano.comclearsynth.com In mass spectrometry, the mass difference between hydrogen and deuterium allows for the easy differentiation between a labeled and unlabeled compound. unam.mx This makes deuterated compounds excellent internal standards for quantitative analysis, as they can be added to a sample to correct for variations during sample preparation and analysis, thereby improving the accuracy and precision of measurements. clearsynth.compubcompare.aimonadlabtech.com In NMR spectroscopy, deuterated solvents are widely used to avoid interference from solvent protons, allowing for clearer spectra of the analyte. clearsynth.com

Overview of 4 Tert Butyl D9 Phenol As a Model Deuterated Compound

4-Tert-butyl-D9-phenol is a deuterated analog of 4-tert-butylphenol (B1678320) where all nine hydrogen atoms on the tert-butyl group have been replaced by deuterium (B1214612) atoms. cymitquimica.comchemicalbook.com This specific labeling pattern makes it an excellent model compound for studying the principles and applications of deuterium labeling.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 225386-58-3 chemsrc.com |

| Molecular Formula | C10H5D9O |

| Molecular Weight | 159.3 g/mol |

| Appearance | White to off-white solid |

The non-deuterated form, 4-tert-butylphenol, is a widely used industrial chemical, primarily as a precursor in the production of polymers, resins, and other chemical products. vinatiorganics.com Its deuterated counterpart, this compound, is particularly useful in research for several reasons. The nine deuterium atoms on the bulky tert-butyl group provide a strong and distinct signal in analytical techniques like mass spectrometry, making it an ideal internal standard for the quantification of 4-tert-butylphenol and related phenolic compounds in various matrices. cymitquimica.comchemicalbook.com

The synthesis of deuterated phenols like this compound can be achieved through various methods, including hydrogen-deuterium exchange reactions catalyzed by acids or metals. researchgate.netresearchgate.netnih.gov For instance, phenols can be deuterated by heating them in the presence of a catalyst and a deuterium source like deuterium oxide (D2O). resolvemass.caresearchgate.net

Research Trajectories for Isotopically Labeled Phenols

Deuterium (B1214612) Incorporation Strategies for Aromatic and Aliphatic Positions

The synthesis of this compound, where all nine hydrogens of the tert-butyl group are replaced by deuterium, along with potential deuteration of the aromatic ring, requires specific and efficient labeling methods. Several key strategies are employed for this purpose.

Hydrogen-Deuterium Exchange (H/D Exchange) Reactions

Hydrogen-deuterium exchange (H/D exchange) is a direct and powerful method for introducing deuterium into organic molecules. acs.org This approach is often cost-effective compared to de novo synthesis. mdpi.com

Acid-catalyzed H/D exchange is a common method for deuterating aromatic compounds. mdpi.com For phenols, this typically involves heating the substrate in the presence of a strong deuterated acid and a deuterium source like D₂O. researchgate.netresearchgate.net The regioselectivity of this electrophilic substitution is influenced by the directing effects of the substituents on the aromatic ring. researchgate.net For instance, the hydroxyl group in phenols directs deuterium to the ortho and para positions. researchgate.netresearchgate.net Polymer-supported acid catalysts, such as Amberlyst 15, have been successfully used for the deuteration of a variety of phenols. researchgate.net

Base-catalyzed H/D exchange is effective for deprotonating relatively acidic protons. researchgate.net While less common for aromatic C-H bonds, it can be used for specific substrates. For phenols, using a base like NaOH in D₂O can achieve high regioselectivity for the ortho and/or para positions. researchgate.net

Metal-catalyzed H/D exchange offers a versatile and often milder alternative. Platinum and palladium catalysts are particularly effective. mdpi.com Platinum catalysts, such as platinum on carbon (Pt/C), show a higher tendency for deuterating aromatic positions, while palladium catalysts often favor aliphatic positions. mdpi.com A Pt/C-D₂O-H₂ system has been shown to efficiently deuterate phenol (B47542) at room temperature. oup.comresearchgate.net The use of a mixed solvent system, such as 2-propanol and D₂O, can also facilitate the H/D exchange of arenes at room temperature using catalysts like Pt/C and iridium on carbon (Ir/C). acs.org

De novo Synthesis with Deuterated Precursors

De novo synthesis involves constructing the target molecule from smaller, deuterated building blocks. While potentially more laborious and expensive than H/D exchange, this method offers precise control over the location of deuterium incorporation. nih.gov For the synthesis of this compound, this would likely involve starting with a deuterated tert-butyl source. For example, the synthesis of deuterated L-tyrosine, a phenolic amino acid, has been achieved by supplementing the culture medium with isotopically substituted precursors. researchgate.net This approach could theoretically be adapted for the synthesis of other deuterated phenolic compounds.

Catalytic Deuteration Approaches

Catalytic deuteration encompasses a broad range of methods, many of which overlap with H/D exchange reactions. Transition metal catalysts, particularly those from the platinum group, are widely used. acs.orgjst.go.jp

Heterogeneous catalysts like Pt/C are highly regarded due to their straightforward preparation and separation. researchgate.net The Pt/C-D₂O-H₂ system is a notable example, enabling the deuteration of phenol and other electron-rich aromatic compounds under mild conditions. oup.comresearchgate.net The presence of hydrogen gas is crucial as it acts as a catalyst activator. jst.go.jp Combining catalysts, such as a mix of Pd/C and Pt/C, can enhance deuteration efficiency, especially for sterically hindered positions. acs.orgmdpi.com

Homogeneous catalysts, such as iridium complexes with N-heterocyclic carbene (NHC) ligands, have also been developed for selective deuteration. mdpi.comuni-rostock.de These catalysts can offer high regioselectivity, for example, directing deuterium to the ortho position of anilines. researchgate.net

Electrochemical Deuteration Methods

Electrochemical methods offer a green and efficient alternative for deuteration, often operating under mild conditions without the need for harsh reagents. xmu.edu.cnrsc.orgchinesechemsoc.org These methods can utilize D₂O as an inexpensive and readily available deuterium source. chinesechemsoc.org

Electrochemical deuteration can be achieved through the reduction of halides, where a carbon-halogen bond is cleaved and replaced with a carbon-deuterium bond. xmu.edu.cnchinesechemsoc.org This approach offers excellent site-selectivity. xmu.edu.cn For instance, a palladium-catalyzed electrochemical method has been reported for the deuteration of various organic molecules from their corresponding halides. xmu.edu.cn Another strategy involves the electrochemical splitting of D₂O to generate deuterium radicals or ions that can then be incorporated into the substrate. oaepublish.com This has been successfully applied to the reductive deuteration of various functional groups. oaepublish.com

Regioselective Deuteration of the tert-Butyl Moiety

The introduction of nine deuterium atoms into the tert-butyl group of 4-tert-butylphenol (B1678320) presents a significant synthetic challenge due to the steric hindrance and the chemical inertness of the C(sp³)–H bonds.

Challenges and Advances in Deuterium Labeling of Sterically Hindered Alkyl Groups

The selective deuteration of sterically hindered alkyl groups is a difficult task. chinesechemsoc.org Traditional methods like Sₙ2 reactions are often not applicable due to steric hindrance. chinesechemsoc.org Furthermore, the lack of acidity of the protons on such groups makes base-catalyzed exchange unfeasible. mdpi.com

Recent advances have focused on radical-based approaches and transition metal-catalyzed C–H activation. Radical reactions are less sensitive to steric hindrance and can be a viable strategy. chinesechemsoc.org For instance, the development of dₙ-alkyl phosphonium (B103445) iodide salts as radical dₙ-alkylating reagents offers a potential route for introducing deuterated alkyl groups. chinesechemsoc.org

Stereochemical Considerations in Deuteration

The introduction of deuterium into a molecule can be a powerful tool for elucidating reaction mechanisms and stereochemical pathways. nih.gov While the deuteration of the aromatic ring or the tert-butyl group in 4-tert-butylphenol does not create any new stereogenic centers, the principles of stereochemistry are paramount when considering the synthesis of deuterated analogues or in reactions where these compounds are used as probes.

Deuterium labeling has been instrumental in studying the stereochemical course of enzyme-mediated reactions. nih.govpolimi.it In reactions catalyzed by ene reductases, for example, the reduction of a carbon-carbon double bond occurs with a specific stereochemical outcome. It has been established that a hydride is typically delivered from the reduced flavin mononucleotide (FMNH₂) prosthetic group to the β-carbon, while a proton (or deuteron (B1233211) from a deuterated solvent) is added to the α-carbon from the opposite face, resulting in a stereospecific anti-addition. polimi.it The final stereochemistry is dictated by the orientation of the substrate within the enzyme's active site. polimi.it

In non-enzymatic reactions, such as E2 eliminations, stereochemistry is also critical. These reactions preferentially proceed through an anti-periplanar transition state. libretexts.org The use of deuterated substrates allows researchers to study the kinetic isotope effect, where a C-D bond, being stronger than a C-H bond, breaks more slowly. This effect provides evidence for the mechanism and confirms the involvement of specific C-H bond cleavage in the rate-determining step. libretexts.org The stereospecificity of such reactions means that diastereomeric starting materials will yield different geometric isomers of the product, a feature that can be tracked with precision using deuterium labeling. libretexts.org Mass spectrometry can also be used to distinguish between diastereomers of vicinally deuterated compounds, as they can exhibit different fragmentation patterns. acs.org

Isotopic Purity and Enrichment in Synthetic Outcomes

The isotopic purity, or enrichment, of a deuterated compound is a critical parameter that defines its quality and suitability for its intended application. nih.gov It represents the percentage of molecules in which a specific hydrogen atom has been replaced by a deuterium atom. High isotopic purity is essential for use as internal standards in quantitative analysis and for mechanistic studies to avoid ambiguous results. rsc.org

Several analytical techniques are employed to determine the isotopic purity and enrichment of compounds like this compound.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a primary tool for this purpose. nih.govresearchgate.net It can readily distinguish and resolve the corresponding H/D isotopologue ions based on their precise mass-to-charge ratios. The isotopic purity can be calculated from the relative abundance of the ion signals corresponding to the non-deuterated (D₀) and various deuterated (D₁, D₂, ...Dₙ) forms of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful, non-destructive technique. rsc.org Quantitative ¹H NMR can be used to determine the degree of deuteration by comparing the integration of a residual, non-deuterated proton signal against a non-exchangeable internal standard. chemrxiv.orggoogle.com Conversely, ²H NMR can directly detect the deuterium atoms, and the resulting spectrum provides information on their location and relative abundance. nih.gov A combined ¹H and ²H NMR approach can provide a highly accurate determination of isotopic abundance for both partially and fully labeled compounds. nih.gov

The synthetic outcomes for deuteration reactions can vary significantly based on the method, catalyst, and reaction conditions. However, modern methods can achieve very high levels of isotopic enrichment. For example, commercially available this compound-2,3,5,6-d4 is reported with an isotopic purity of 99 atom % D. cymitquimica.com Research studies on other deuterated compounds have also reported high levels of enrichment.

| Compound | Analytical Method | Reported Isotopic Purity (%) | Reference |

|---|---|---|---|

| tamsulosin-d₄ | LC-ESI-HR-MS | 99.5 | rsc.org |

| oxybutynin-d₅ | LC-ESI-HR-MS | 98.8 | rsc.org |

| propafenone-d₇ | LC-ESI-HR-MS | 96.5 | rsc.org |

| This compound-2,3,5,6-d4 | Not Specified | 99 atom % D | cymitquimica.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and is particularly powerful for analyzing deuterated compounds. Different NMR experiments provide complementary information regarding the success of the isotopic labeling.

Deuterium (²H) NMR for Verification of Deuteration

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, offering definitive proof of deuteration. nih.gov In the case of this compound, the nine deuterium atoms of the tert-butyl group are chemically equivalent.

Principle: The resonance frequency of deuterium is different from that of proton, allowing for its selective detection. The chemical shift (δ) in a ²H NMR spectrum is virtually identical to the corresponding proton's chemical shift in a ¹H NMR spectrum. bibliotekanauki.pl

Expected Spectrum: A single resonance peak is expected in the aliphatic region of the ²H NMR spectrum. The chemical shift would correspond to that of the tert-butyl protons in the unlabeled compound (approximately 1.3 ppm). The presence of this signal confirms that deuteration has occurred on the tert-butyl group. The integration of this peak can be used to quantify the deuterium content relative to a deuterated standard.

Proton (¹H) NMR for Residual Proton Analysis and Deuterium Decoupling

Proton (¹H) NMR spectroscopy is used to analyze the absence of protons at the labeled sites, thereby confirming the high isotopic enrichment of the sample.

Residual Proton Analysis: In the ¹H NMR spectrum of a highly enriched this compound sample, the large singlet peak corresponding to the nine tert-butyl protons (typically found around 1.3 ppm) will be significantly diminished or entirely absent. chemicalbook.comspectrabase.com The remaining prominent peaks will be those of the aromatic protons (a pair of doublets, typically between 6.8 and 7.3 ppm) and the hydroxyl proton (a singlet whose position is variable and depends on concentration and solvent). libretexts.org The degree of deuteration can be precisely calculated by comparing the integration of the residual tert-butyl signal to the integration of the aromatic protons. nih.gov

Deuterium Decoupling: While not typically necessary for a tert-butyl group which lacks adjacent protons, the principle of deuterium decoupling is relevant. In this technique, the sample is irradiated at the deuterium resonance frequency during the acquisition of the ¹H spectrum. This removes any spin-spin coupling between protons and deuterons (¹H-²H coupling), which can simplify complex spectra and sharpen proton signals adjacent to deuterated sites.

Carbon-13 (¹³C) NMR and its Application to Deuterated Systems

Carbon-13 (¹³C) NMR provides valuable information about the carbon skeleton and confirms the position of deuteration through two key effects: spin-spin coupling and isotopic shifts. nih.gov

C-D Coupling: The signal for the three equivalent methyl carbons (-CD₃) of the tert-butyl group will appear as a multiplet due to one-bond coupling with deuterium (spin I=1). A CD₃ group typically appears as a seven-line pattern (septet).

Isotopic Shift: The replacement of a proton with a deuteron causes a small upfield shift (lower ppm value) in the resonance of the attached carbon atom. This is known as a one-bond isotope effect. bibliotekanauki.plnih.gov The quaternary carbon of the tert-butyl group, being two bonds away from the deuterium atoms, will also experience a smaller upfield isotopic shift. These shifts provide unambiguous evidence of deuteration at the intended positions.

The table below compares the expected ¹³C NMR data for 4-tert-butylphenol and its D9-deuterated analog.

| Carbon Atom | 4-tert-butylphenol (Expected δ, ppm) | This compound (Expected δ and Multiplicity) | Comment |

|---|---|---|---|

| C-OH (C1) | ~152 | ~152 (s) | No significant isotopic shift expected. |

| C-H ortho to OH (C2, C6) | ~115 | ~115 (d) | No significant isotopic shift expected. |

| C-H meta to OH (C3, C5) | ~126 | ~126 (d) | No significant isotopic shift expected. |

| C-tert-butyl (C4) | ~141 | Slightly upfield of 141 (s) | Three-bond isotopic shift (minor). |

| Quaternary C of t-butyl | ~34 | Slightly upfield of 34 (s) | Two-bond isotopic shift. |

| Methyl C of t-butyl | ~31.5 | Upfield of 31.5 (septet) | One-bond isotopic shift and C-D coupling. |

Two-Dimensional NMR Techniques for Structural Elucidation (e.g., ²H-¹H Correlation Spectroscopy)

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering powerful tools for unambiguous structural assignment.

²H-¹H Correlation Spectroscopy: This technique, analogous to the more common ¹H-¹H COSY, generates a 2D plot with ²H chemical shifts on one axis and ¹H chemical shifts on the other. acs.orgchemrxiv.org A cross-peak appears if a deuterium nucleus is coupled to a proton. For this compound, this experiment could be used to correlate any residual proton signals from the tert-butyl group (on the ¹H axis) with the main deuterium signal (on the ²H axis), confirming the location of incomplete deuteration.

Heteronuclear Correlation (HSQC/HMBC): Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be adapted for deuterated systems. A ²H-¹³C HSQC would show a direct correlation between the deuterium nuclei and the carbons they are attached to (the -CD₃ carbons). A ²H-¹³C HMBC would reveal longer-range couplings, for example, from the deuterium nuclei to the quaternary carbon of the tert-butyl group.

Solid-State Deuterium NMR for Molecular Dynamics and Structure

In the solid state, the NMR signals of quadrupolar nuclei like deuterium are very broad. However, solid-state ²H NMR spectroscopy provides unique insights into the molecular dynamics and local structure of molecules. acs.orgsfasu.edu

Lineshape Analysis: The shape of the solid-state ²H NMR spectrum is highly sensitive to the type and rate of molecular motion. sfasu.edu For a static -CD₃ group, a very broad Pake doublet pattern is expected. As the methyl group begins to rotate rapidly about its C₃ axis, the lineshape narrows significantly. Further motion, such as the tumbling of the entire tert-butyl group, would lead to additional changes in the lineshape.

Temperature Studies: By acquiring spectra over a range of temperatures, one can study the onset and energetics of these motional processes. sfasu.edusfasu.edu This allows for the determination of activation energies for methyl group rotation and other dynamic processes within the crystal lattice, providing a detailed picture of the molecule's behavior in the solid phase.

Mass Spectrometry (MS) for Isotopic Characterization and Purity Assessment

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of this compound and for quantifying its isotopic purity. sciencepg.com

Molecular Ion Peak: The primary confirmation comes from the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺). Unlabeled 4-tert-butylphenol (C₁₀H₁₄O) has a monoisotopic mass of approximately 150.10 Da. massbank.eu The D9-labeled analog (C₁₀H₅D₉O) has a monoisotopic mass of approximately 159.16 Da. The observation of the molecular ion at the expected higher mass is strong evidence for successful deuteration.

Isotopic Purity Assessment: High-resolution mass spectrometry can resolve the isotopic distribution in the molecular ion cluster. A perfectly pure sample of this compound would show a single peak at m/z 159. In practice, small amounts of lesser-deuterated species (D8, D7, etc.) and the unlabeled compound (D0) may be present. lgcstandards.com The relative intensities of these peaks (e.g., m/z 150 through 159) are used to calculate the isotopic purity and the average degree of deuteration. govinfo.gov

Fragmentation Analysis: The fragmentation pattern in the mass spectrum provides further structural confirmation. A characteristic fragmentation of 4-tert-butylphenol is the loss of a methyl radical (•CH₃, 15 Da) to form a stable ion at m/z 135. sciencepg.com For this compound, the analogous fragmentation would be the loss of a deuterated methyl radical (•CD₃, 18 Da), resulting in a prominent fragment ion at m/z 141. This mass shift in the fragmentation pattern confirms that the deuterium labels are located on the tert-butyl group.

The table below summarizes the key mass spectrometric data.

| Species | Formula | Expected [M]⁺ (m/z) | Expected [M-CH₃]⁺ or [M-CD₃]⁺ (m/z) |

|---|---|---|---|

| 4-tert-butylphenol | C₁₀H₁₄O | 150.10 | 135.08 |

| This compound | C₁₀H₅D₉O | 159.16 | 141.12 |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Composition

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of isotopically labeled compounds like this compound. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, often better than 5 parts per million (ppm). longdom.org This precision is critical for determining the exact elemental composition of a molecule and for assessing its isotopic purity. longdom.orgresearchgate.net

When analyzing this compound, HRMS can distinguish the fully deuterated molecule from its non-deuterated counterpart and any partially deuterated isotopologues based on their precise mass differences. The incorporation of nine deuterium atoms in place of nine protium (B1232500) atoms results in a significant and predictable mass shift. By resolving the isotopic pattern with high clarity, HRMS allows for the calculation of isotopic enrichment and confirms the successful synthesis of the labeled compound. longdom.orgwuxiapptec.com This capability is essential for validating the compound before its use as an internal standard in quantitative assays. researchgate.net

Table 1: Theoretical Exact Masses of 4-tert-butyl-phenol Isotopologues

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

|---|---|---|

| 4-tert-butylphenol | C₁₀H₁₄O | 150.1045 |

| This compound | C₁₀H₅D₉O | 159.1609 |

This table illustrates the distinct mass difference between the unlabeled and fully D9-labeled compound, which is readily resolved by HRMS.

Electrospray Ionization (ESI-HRMS) for Deuterated Compound Analysis

Electrospray Ionization (ESI) is a soft ionization technique that is frequently coupled with HRMS (ESI-HRMS) for the analysis of a wide range of compounds, including deuterated molecules. researchgate.netnih.gov ESI is particularly advantageous because it typically generates intact molecular ions (or protonated/deprotonated molecules) with minimal fragmentation. This preserves the structural integrity of the this compound molecule during its transition from the liquid phase to the gas phase for mass analysis.

For deuterated compounds, ESI-HRMS is used to accurately determine the molecular weight and confirm the isotopic distribution. researchgate.net The high resolution of the mass analyzer separates the isotopic peaks, allowing for precise quantification of the D9-labeled species versus any residual, partially labeled, or unlabeled species. researchgate.netnih.gov This is crucial for applications in isotope dilution mass spectrometry, where the exact concentration and isotopic purity of the standard directly impact the accuracy of the quantification of the target analyte. acs.orgnih.gov The combination of ESI's gentle ionization with the precision of HRMS makes it a powerful tool for the definitive characterization of labeled compounds. thermofisher.com

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) for Phenol Analysis

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) combines the exceptional separation power of gas chromatography with the precise mass analysis of HRMS. This hyphenated technique is particularly well-suited for the analysis of volatile and semi-volatile compounds like phenols and their deuterated analogues. sigmaaldrich.comthermofisher.com In this setup, the GC column first separates this compound from the sample matrix and other potential contaminants. The separated analyte then enters the HRMS for accurate mass detection.

The use of deuterated phenols, such as this compound, as internal standards is a common practice in GC-MS methods for the quantification of alkylphenols in environmental and biological samples. sigmaaldrich.comresearchgate.net The deuterated standard co-elutes with the native analyte but is distinguished by the mass spectrometer due to its higher mass. sigmaaldrich.com The high resolution of the mass analyzer ensures that there is no signal overlap between the analyte and the standard, even in complex matrices, leading to highly selective and accurate quantification. thermofisher.com For complex mixtures of isomers, like those found in technical grade nonylphenol, the use of isotopically-labeled standards is critical for achieving precise measurements. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Separation and Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the analysis of a wide variety of compounds, including endocrine disruptors like 4-tert-butylphenol. acs.orgrsc.orgepa.gov The technique is often preferred over GC-MS for less volatile or thermally sensitive compounds. rsc.org In LC-MS, a liquid chromatograph separates the components of a mixture, which are then ionized (commonly with ESI or APCI) and detected by a mass spectrometer.

Isotope dilution is a frequently employed quantification strategy in LC-MS analysis, where a known amount of a stable isotope-labeled compound, such as this compound, is added to the sample as an internal standard. acs.orgnih.govendocrine-abstracts.org This approach is highly effective at correcting for variations in sample preparation, chromatographic separation, and signal suppression or enhancement in the ion source—a common issue in ESI-MS. nih.govacs.org The use of a deuterated standard that is chemically identical to the analyte ensures that both behave similarly throughout the entire analytical process, leading to robust and accurate quantification. rsc.orgresearchgate.net

Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotopic Abundance

Isotope Ratio Mass Spectrometry (IRMS) is a specialized field of mass spectrometry designed for the highly precise measurement of the relative abundance of isotopes in a sample. wikipedia.orgpnnl.gov Unlike scanning mass spectrometers that measure a wide range of m/z values, IRMS instruments use multiple collectors to simultaneously measure the ion beams of different isotopes of an element, leading to exceptional precision. wikipedia.orgelementar.co.uk This technique is the gold standard for determining natural isotopic variations and for high-precision analysis of isotopically labeled materials. pnnl.govnu-ins.comcaltech.edu

For this compound, after combustion or high-temperature conversion of the compound to simple gases like hydrogen (H₂) and carbon dioxide (CO₂), IRMS can determine the D/H ratio with very high accuracy. nih.govforensic-isotopes.org This measurement provides a definitive value for the deuterium enrichment in the sample. nih.govtandfonline.com The high precision of IRMS is crucial for applications where even small variations in isotopic abundance are significant, such as in tracer studies tracking metabolic pathways or in source apportionment studies in environmental science. pnnl.gov

Table 2: Comparison of Mass Spectrometry Techniques for Isotopic Analysis

| Technique | Primary Application for this compound | Key Advantage |

|---|---|---|

| HRMS | Isotopic purity, molecular formula confirmation | High mass accuracy and resolution. longdom.org |

| ESI-HRMS | Intact molecule analysis, purity assessment | Soft ionization preserves the molecule. researchgate.net |

| GC-HRMS | Quantification in volatile samples | Excellent separation and selective detection. sigmaaldrich.com |

| LC-MS | Quantification in liquid samples | Corrects for matrix effects via isotope dilution. acs.org |

| IRMS | Precise D/H isotope ratio determination | Ultra-high precision for isotopic abundance. pnnl.govnu-ins.com |

Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) for Spatial Isotope Distribution

Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) is a powerful imaging technique that provides elemental and isotopic information at a spatial resolution down to 50-100 nanometers. icam-online.orgmanchester.ac.ukwikipedia.org The instrument works by rastering a finely focused primary ion beam across a sample surface, which causes the emission of secondary ions. These secondary ions are then analyzed by a mass spectrometer, allowing for the creation of high-resolution maps of isotopic distribution. wikipedia.org

NanoSIMS is one of the few techniques capable of spatially resolving hydrogen and deuterium distributions within a sample. icam-online.orgmanchester.ac.uk The use of deuterium as a label, as in this compound, effectively eliminates background issues from ubiquitous hydrogen in vacuum systems, ensuring that the detected signal is from the labeled compound. researchgate.net In biological or materials science applications, NanoSIMS can be used to track the uptake and localization of this compound within cellular structures or at material interfaces. nih.govaip.orgnih.gov This provides invaluable insights into metabolic processes or the physical distribution of the compound at the sub-cellular or nanoscale level. nih.govresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Deuterium Bond Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular structure of a compound by probing its vibrational modes. researchgate.networdpress.comnih.gov When a hydrogen atom is replaced by a heavier deuterium atom, the frequency of the corresponding stretching and bending vibrations decreases predictably. umass.edu This isotopic shift is a definitive indicator of successful deuteration.

For this compound, the most significant changes are expected in the vibrations associated with the nine deuterium atoms on the tert-butyl group. The C-H stretching vibrations typically found in the 2850-3000 cm⁻¹ region will be replaced by C-D stretching vibrations at significantly lower frequencies, generally in the 2050-2260 cm⁻¹ range. rsc.orgnih.gov Similarly, the O-H stretching vibration of the phenolic hydroxyl group would shift to a lower frequency upon deuteration (O-D stretch). nih.govacs.org Observing these characteristic C-D and O-D bands in the IR or Raman spectrum provides direct, unambiguous evidence of deuterium incorporation into the molecule's structure. umass.eduresearchgate.netresearchgate.net

Table 3: Typical Vibrational Frequency Ranges for H/D Isotopologues

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| O-H Stretch | 3200 - 3650 | nih.govacs.org |

| O-D Stretch | ~2400 - 2700 | nih.govacs.org |

| Aromatic C-H Stretch | 3000 - 3100 | researchgate.net |

| Aliphatic C-H Stretch | 2850 - 3000 | nih.gov |

| C-D Stretch | 2050 - 2260 | rsc.orgnih.gov |

| H-O-D Bend | ~1450 | researchgate.net |

This table provides general frequency ranges. Specific values for this compound will depend on its precise molecular environment.

Mechanistic Investigations Utilizing 4 Tert Butyl D9 Phenol As an Isotopic Probe

Kinetic Isotope Effects (KIE) in Chemical Reactions

A kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org It is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kL) to that of the heavier isotope (kH). wikipedia.org For deuterium (B1214612) labeling, this is typically expressed as kH/kD. libretexts.org The underlying principle of KIEs is the difference in zero-point vibrational energy between bonds to different isotopes; a bond to a heavier isotope like deuterium has a lower zero-point energy and is therefore stronger, requiring more energy to break. princeton.edubaranlab.org This difference in activation energy leads to a slower reaction rate for the deuterated compound when the bond to the isotope is cleaved in the rate-determining step. libretexts.org The magnitude of the KIE is highly dependent on the relative mass change, making the hydrogen/deuterium pair particularly sensitive, with typical kH/kD values ranging from 1 to 8. libretexts.orglibretexts.org

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken during the rate-determining step of the reaction. wikipedia.orglibretexts.org In the context of 4-tert-butyl-D9-phenol, replacing the phenolic hydrogen with deuterium would probe reactions involving the cleavage of the O-H bond. Similarly, deuteration of the tert-butyl group allows for the study of C-H bond cleavage at that position.

If cleavage of the O-H/O-D or a C-H/C-D bond is the rate-limiting event, a significant primary KIE is expected. pharmacy180.com Typical primary KIEs for deuterium (kH/kD) are in the range of 2 to 8. pharmacy180.com For instance, in an oxidation reaction where the phenolic hydrogen is abstracted in the slowest step, the reaction rate for 4-tert-butylphenol (B1678320) would be significantly faster than that for its O-deuterated analogue. A kH/kD value greater than 1.5 is generally considered a primary KIE, confirming that the C-H(D) or O-H(D) bond is indeed breaking in the rate-determining step. pharmacy180.com The observation of very large KIEs (>10) can also suggest quantum tunneling of the hydrogen atom. nih.gov

Secondary kinetic isotope effects occur when the isotopically substituted atom is not directly involved in bond-breaking or bond-formation in the rate-determining step. wikipedia.org These effects are generally much smaller than primary KIEs, with typical kH/kD values between 1 and 1.3. pharmacy180.com They arise from changes in the vibrational environment of the C-D bond between the reactant and the transition state. princeton.edu

For this compound, a secondary KIE might be observed in a reaction where the phenolic oxygen acts as a nucleophile. Although no bonds to the deuterium atoms on the tert-butyl group are broken, a change in hybridization at a nearby carbon atom from sp3 to sp2, or vice versa, can alter the vibrational frequencies of the C-D bonds, leading to a measurable, albeit small, isotope effect. wikipedia.org These effects can provide subtle but important information about the structure of the transition state. libretexts.org

Phenolic compounds, including 4-tert-butylphenol, are known to participate in radical reactions, often acting as antioxidants by donating their phenolic hydrogen atom to quench free radicals. The use of this compound is crucial for studying the mechanism of these reactions. For example, in the atmospheric degradation of 4-tert-butylphenol initiated by hydroxyl (•OH) radicals, the reaction can proceed via hydrogen abstraction from the phenolic group. researchgate.net

Measuring the KIE for such a hydrogen abstraction provides direct evidence for the rate-limiting nature of this step. A significant primary KIE indicates that hydrogen atom transfer is central to the reaction mechanism. Research on the closely related compound 2,6-di-tert-butyl-4-methylphenol demonstrated a substantial KIE for the abstraction of the phenolic hydrogen by tert-butoxy (B1229062) radicals, highlighting the utility of this method. researchgate.net

| Reactant | Radical Species | Reaction Type | kH/kD Value | Reference |

|---|---|---|---|---|

| 2,6-di-t-butyl-4-methylphenol | tert-butoxy radical | Phenolic Hydrogen Abstraction | ~6.4 | researchgate.net |

This large KIE value is characteristic of a primary isotope effect, confirming that the cleavage of the O-H bond is the rate-determining step in this radical quenching reaction. researchgate.net

An inverse isotope effect occurs when the deuterated compound reacts faster than the non-deuterated one, resulting in a kH/kD value less than 1. baranlab.org These effects are less common than normal KIEs but provide unique mechanistic insights. An inverse KIE can arise if the vibrational force constant of the bond to the isotope increases in the transition state relative to the reactant. nih.gov This is often associated with a change in hybridization from sp2 to sp3 at the carbon bearing the deuterium, which creates a stiffer bending vibration in the transition state. wikipedia.org

Tracing Reaction Pathways in Organic Transformations

Isotopic labeling with deuterium is a definitive method for tracing the fate of specific atoms through a complex reaction sequence. By using this compound as a starting material, chemists can monitor the position of the deuterium labels in the products and any isolated intermediates. This information is critical for distinguishing between proposed reaction pathways.

For instance, in metabolic studies, determining the biotransformation pathway of a compound like 4-tert-butylphenol is essential. researchgate.net If a proposed pathway involves the oxidation of the tert-butyl group, using this compound and analyzing the products via mass spectrometry or NMR spectroscopy can unequivocally confirm whether the deuterium atoms are retained, lost, or rearranged, thereby validating or refuting the proposed mechanism. Similarly, in complex organic syntheses like the Kolbe-Schmitt reaction, which involves 4-tert-butylphenol as a substrate, a deuterated probe could help elucidate the movement of atoms during the carboxylation of the phenol ring. researchgate.net

Elucidation of Reaction Intermediates and Transition States

The magnitude of the KIE provides valuable information about the structure of the transition state. princeton.edu According to the Hammond postulate, the transition state of a reaction will more closely resemble the species (reactant, intermediate, or product) to which it is closer in energy. baranlab.org A maximum primary KIE is typically observed for a thermoneutral reaction where the transition state is highly symmetrical, with the hydrogen/deuterium atom being equally shared between the donor and acceptor atoms. princeton.edu

By measuring the KIE for a reaction involving this compound, researchers can infer the degree of bond cleavage in the transition state. A relatively small primary KIE suggests an "early" or "late" transition state, where the O-H/C-H bond is only slightly or almost completely broken, respectively. pharmacy180.com This experimental data, when combined with computational chemistry studies that model reaction energy profiles and transition state geometries, provides a powerful, synergistic approach to fully characterizing the mechanism, as has been done for reactions involving similar phenol derivatives. researchgate.net Therefore, this compound is not just a passive tracer but an active tool for probing the energetic and geometric details of the highest-energy point along a reaction coordinate. libretexts.org

Applications of 4 Tert Butyl D9 Phenol in Tracer and Quantitative Studies

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Isotope Dilution Mass Spectrometry is a premier analytical technique that provides a high degree of accuracy and precision in quantitative analysis. The method relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. 4-tert-butyl-D9-phenol is the labeled analogue of 4-tert-butylphenol (B1678320), making it ideal for this purpose. clearsynth.com Because the labeled standard is chemically identical to the natural analyte, it behaves the same way during sample preparation, extraction, and analysis, effectively correcting for any sample loss or matrix effects. nih.gov

The development of robust analytical methods is crucial for accurately measuring phenolic compounds in various matrices, such as environmental samples or biological fluids. thaiscience.inforesearchgate.net Using a deuterated internal standard like this compound is a key component of method validation as recommended by regulatory agencies. nih.gov For instance, in the analysis of alkylphenols in wine using gas chromatography-mass spectrometry (GC-MS), a deuterated standard such as 4-tert-butylphenol-d13 is used to construct calibration curves and ensure traceability and precision. This approach allows for the development of methods with low limits of quantitation (LOQ), high precision, and excellent accuracy, with recoveries often ranging from 92% to 105%. nih.gov

The following table outlines typical parameters in a validated GC-MS method for phenolic compounds utilizing a deuterated internal standard.

| Parameter | Typical Value/Range | Purpose |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Separation and detection of analytes. |

| Internal Standard | 4-tert-butylphenol-d13 | Corrects for matrix effects and analytical variability. |

| Calibration Range | 1-100 µg·L⁻¹ | Defines the concentration range for accurate quantification. |

| Precision (CVr %) | < 15% | Measures the repeatability of the method. |

| Accuracy (Recovery) | 90-110% | Assesses how close the measured value is to the true value. nih.gov |

| Limit of Quantitation (LOQ) | 0.1 - 1 µg·L⁻¹ | The lowest concentration that can be reliably quantified. nih.gov |

This table is representative of methods developed for alkylphenol analysis and demonstrates the role of deuterated standards.

In high-precision analytical measurements, the internal standard must mimic the behavior of the analyte as closely as possible. Stable isotope-labeled standards like this compound are considered the gold standard because their physical and chemical properties are nearly identical to the native compound. nih.gov This near-perfect match ensures that any variations during sample workup, such as extraction inefficiencies or ionization suppression in the mass spectrometer, affect both the analyte and the standard equally. nih.gov By measuring the ratio of the native analyte to the known concentration of the spiked internal standard, highly accurate and precise quantification can be achieved, which is critical for biomonitoring studies and regulatory compliance. nih.govnih.gov

Metabolic Pathway Elucidation in in vitro Systems

Stable isotope tracing is a powerful technique for mapping biochemical pathways in living cells or tissues. biorxiv.org By introducing a labeled compound, researchers can track the movement of atoms through metabolic reactions, providing direct insights into pathway activities. kuleuven.be

While direct studies detailing the use of this compound for metabolic tracing are specific, the principles are well-established. This labeled compound would be used to trace the metabolic fate of 4-tert-butylphenol in in vitro systems, such as bacterial cultures. Research has shown that bacteria like Sphingobium fuliginis can utilize 4-tert-butylphenol as a sole carbon and energy source. nih.gov The primary metabolic pathway involves an initial hydroxylation of 4-tert-butylphenol to form 4-tert-butylcatechol (B165716). nih.govresearchgate.net This intermediate is then processed through a meta-cleavage pathway, eventually breaking down the aromatic ring. nih.govacs.org By using this compound as a tracer and analyzing the resulting metabolites with mass spectrometry, researchers can confirm this pathway and quantify the flux through it, observing the transfer of the deuterium-labeled tert-butyl group to subsequent metabolites like 3,3-dimethyl-2-butanone. nih.gov

A key consideration in tracer studies is the stability of the isotopic label. Hydrogen-deuterium exchange (HDX) can occur, particularly with protons attached to heteroatoms (like the hydroxyl group on phenol) or in certain positions on a carbon backbone. acs.org The deuterium (B1214612) atoms on the tert-butyl group of this compound are highly stable and not prone to exchange under typical biological conditions because they are bonded to carbon atoms that are not acidic. The deuterium atoms on the phenol (B47542) ring are also stable. This stability is crucial, as it ensures that the label remains on the molecule as it is metabolized, allowing for unambiguous tracking. researchgate.net Understanding the potential for back-exchange is vital for accurately interpreting data from HDX mass spectrometry experiments, which are used to probe protein conformation and dynamics. nih.gov

Environmental Transformation Pathway Studies

4-tert-butylphenol is recognized as an endocrine-disrupting chemical and its fate in the environment is a significant concern. nih.goveuropa.eu Isotope-labeled standards are invaluable for studying the environmental transformation of such pollutants. By spiking environmental samples (e.g., water, sediment) with this compound, researchers can accurately quantify the degradation of the parent compound and identify its transformation products, even at very low concentrations.

Studies on the aqueous photodegradation of 4-tert-butylphenol have identified several by-products. nih.govresearchgate.net The use of a deuterated tracer allows for precise quantification of these degradation processes. The primary transformation pathways include:

Direct Photolysis : Leads to the formation of products such as 4-tert-butylcatechol and dimers of 4-tert-butylphenol. nih.govresearchgate.net

Oxidation by Hydroxyl Radicals (HO•) : This advanced oxidation process also produces 4-tert-butylcatechol as well as hydroquinone (B1673460), and can lead to the fracture of the benzene (B151609) ring. nih.gov

Bacterial degradation is another critical environmental pathway. Strains like Sphingobium fuliginis have been shown to degrade 4-tert-butylphenol and other related alkylphenols, making them potentially useful for bioremediation. nih.govresearchgate.net Using this compound in these studies would enable precise measurement of degradation rates and pathway efficiencies in complex environmental matrices.

The table below summarizes key transformation products of 4-tert-butylphenol identified in environmental studies.

| Transformation Process | Key Products Identified |

| Bacterial Metabolism (S. fuliginis) | 4-tert-butylcatechol, 3,3-dimethyl-2-butanone nih.gov |

| Aqueous Photodegradation | 4-tert-butylcatechol, 4-tert-butylphenol dimer, Hydroquinone nih.govresearchgate.net |

The use of this compound as an internal standard is essential for the accurate quantification of these transformation products.

Photochemical Degradation Mechanisms of Deuterated Phenols

The photochemical degradation of phenols in aqueous environments can occur through direct photolysis or indirect photo-oxidation, primarily initiated by hydroxyl radicals (•OH). nih.gov The process involves the absorption of UV light, leading to the formation of various intermediates and ultimately, mineralization. nih.gov For 4-tert-butylphenol, key identified intermediates in both direct photolysis and hydroxyl radical-mediated oxidation include 4-tert-butylcatechol. nih.govresearchgate.net Direct photolysis can also produce dimers of 4-tert-butylphenol, while oxidation by •OH can yield hydroquinone before the aromatic ring is fractured. nih.gov

When studying these mechanisms with deuterated phenols like this compound, the kinetic isotope effect (KIE) becomes a significant factor. The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the equivalent reaction with a C-H bond.

While direct studies on the photodegradation of this compound are not extensively detailed in the available literature, research on other deuterated phenols has shown that the KIE can provide insights into reaction mechanisms. For example, a study on the enzymatic hydroxylation of phenol found no kinetic isotope effect with deuterated phenol, suggesting that the C-H bond cleavage was not the rate-limiting step in that specific oxidative half-reaction. nih.gov In photochemical processes, if the degradation is initiated by hydrogen abstraction from the tert-butyl group, a primary KIE would be expected, resulting in a slower degradation rate for this compound compared to 4-tert-butylphenol. This difference in degradation rates can be used to probe the specific steps of the photochemical pathway.

Table 1: Key Intermediates in the Photodegradation of 4-tert-butylphenol

| Degradation Process | Identified Intermediates |

|---|---|

| Direct Photolysis | 4-tert-butylcatechol, 4-tert-butylphenol dimer |

Biodegradation Pathways and Isotope Fractionation

The biodegradation of 4-tert-butylphenol has been documented in several studies, identifying specific bacterial strains capable of utilizing it as a carbon and energy source. nih.gov Notably, bacteria from the genus Sphingobium, such as Sphingobium fuliginis, have been shown to effectively degrade this compound. nih.govresearchgate.netasm.org The primary aerobic degradation pathway involves an initial hydroxylation of the phenolic ring to form 4-tert-butylcatechol. nih.govacs.org This intermediate is then processed through a meta-cleavage pathway, where the aromatic ring is opened, leading to further breakdown into central metabolic intermediates like pyruvic acid. nih.govresearchgate.net

The use of this compound in these studies allows for the investigation of isotope fractionation, a process that leads to changes in the isotopic composition of a substrate as it is being degraded. acs.org During a biochemical reaction, molecules containing the lighter isotope (e.g., ¹H) tend to react slightly faster than those containing the heavier isotope (e.g., ²H or D). As a result, the remaining, undegraded substrate becomes progressively enriched in the heavier isotope.

This phenomenon is the foundation of Compound-Specific Isotope Analysis (CSIA), a powerful tool for assessing the extent of biodegradation of contaminants in the environment. acs.orgacs.org By measuring the change in the deuterium-to-hydrogen ratio of 4-tert-butylphenol over time, researchers can:

Confirm Biodegradation: Distinguish between biological degradation and non-destructive processes like sorption or dilution.

Elucidate Reaction Mechanisms: The magnitude of the isotope effect can provide clues about the rate-limiting step of the degradation pathway. hanze.nlresearchgate.net For example, a large isotope effect would be expected if the initial enzymatic attack involves the cleavage of a C-D bond in the tert-butyl group.

Quantify Degradation: In some cases, the extent of isotope fractionation can be correlated with the percentage of the compound that has been biodegraded.

While specific isotope fractionation data for this compound is limited, studies on other phenolic compounds have demonstrated the utility of this approach. acs.orghanze.nl The principles of CSIA are broadly applicable and provide a framework for using this compound to track the biological attenuation of 4-tert-butylphenol in contaminated sites.

Table 2: Proposed Aerobic Biodegradation Pathway of 4-tert-butylphenol by Sphingobium fuliginis

| Step | Reaction | Key Intermediate/Product |

|---|---|---|

| 1 | Hydroxylation | 4-tert-butylcatechol |

| 2 | Ring Cleavage (meta-pathway) | Ring-opened aliphatic acids |

Environmental Fate and Transport of Deuterated Compounds

Understanding the environmental fate and transport of a contaminant involves tracking its movement and transformation through various environmental compartments like water, soil, and air. researchgate.netcdc.gov Deuterated compounds are excellent tracers for these studies because their physical and transport properties (e.g., solubility, sorption to soil, and volatility) are nearly identical to their non-deuterated analogues.

This compound can be used as a surrogate tracer to study the environmental pathways of 4-tert-butylphenol without altering the natural system. nih.gov In a typical tracer study, a known amount of the deuterated compound is introduced into a system, such as a soil column or a groundwater model. Its movement is then monitored over time.

Key applications include:

Tracking Contaminant Plumes: By analyzing samples from different locations, the direction and velocity of groundwater flow and contaminant transport can be determined.

Quantifying Attenuation Processes: When combined with concentration analysis, the disappearance of the deuterated tracer can help quantify the rates of degradation processes separately from physical transport processes like dispersion and advection.

Validating Transport Models: Experimental data from tracer studies using compounds like this compound are crucial for calibrating and validating computer models that predict the long-term fate and transport of pollutants in the subsurface. researchgate.net

The fundamental assumption is that the heavier mass of deuterium has a negligible effect on physical transport processes. This allows any observed loss of the deuterated compound, beyond what can be explained by dilution and dispersion, to be attributed to chemical or biological degradation. By comparing its fate with that of the non-deuterated 4-tert-butylphenol, a comprehensive picture of the contaminant's behavior in the environment can be constructed.

Computational Chemistry and Molecular Modeling of 4 Tert Butyl D9 Phenol

Quantum Chemical Calculations for Isotope Effects and Bond Energies

Quantum chemical calculations are fundamental to understanding the subtle yet significant effects of isotopic substitution. The replacement of protium (B1232500) (¹H) with deuterium (B1214612) (²H) in the tert-butyl group of 4-tert-butylphenol (B1678320) introduces changes primarily related to the difference in mass. According to the Born-Oppenheimer approximation, the potential energy surface of the molecule remains unchanged by isotopic substitution. However, the vibrational energy levels, particularly the zero-point vibrational energy (ZPVE), are altered.

The C-D bond has a lower ZPVE compared to the C-H bond due to the heavier mass of deuterium. This difference in ZPVE leads to a slightly higher bond dissociation energy (BDE) for a C-D bond compared to a C-H bond. Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to calculate these vibrational frequencies and subsequently the ZPVE. The difference in BDE, known as the kinetic isotope effect (KIE), can influence the rates of chemical reactions involving the cleavage of these bonds.

For instance, studies on the O-H BDE in various substituted phenols have established a baseline for understanding how substituents affect bond strength. researchgate.netyale.edu While these studies focus on the phenolic hydroxyl group, the same principles apply to the C-H bonds of the alkyl substituent. Quantum calculations can precisely quantify the energetic differences between the deuterated and non-deuterated isotopologues of 4-tert-butylphenol. Theoretical calculations on similar molecules, such as 2,4-di-tert-butyl-6-(p-tolylamino) phenol (B47542), have been performed using semi-empirical methods like PM6 to determine optimized geometries and electronic properties, demonstrating the applicability of these methods. bsu.byresearchgate.net

Table 1: Comparison of Calculated Vibrational Frequencies for C-H and C-D Bonds

| Bond Type | Typical Calculated Stretching Frequency (cm⁻¹) | Calculated Zero-Point Vibrational Energy (ZPVE) Contribution (kJ/mol) | Notes |

|---|---|---|---|

| Aliphatic C-H | ~2900 - 3000 | ~17.5 | Based on typical alkane C-H stretches. |

| Aliphatic C-D | ~2100 - 2200 | ~12.8 | Frequency is lower due to the increased reduced mass of the C-D oscillator. |

Note: The values presented are illustrative and depend on the specific computational method and basis set used.

Molecular Dynamics (MD) Simulations of Deuterated Systems

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of dynamic processes, conformational changes, and intermolecular interactions.

In classical MD simulations, the primary effect of deuteration is the change in atomic mass. This modification directly impacts the dynamics of the 4-tert-butyl-D9-phenol molecule. The heavier tert-butyl group will exhibit slower vibrational and rotational motions compared to its protiated counterpart. This can lead to subtle changes in the average molecular conformation and the dynamics of its interaction with surrounding molecules, such as solvents or other solutes. For example, studies on other deuterated molecules have shown that isotopic substitution can alter intramolecular interactions, which in turn can affect macroscopic properties like phase behavior in mixtures. researchgate.net While the conformational landscape of the relatively rigid 4-tert-butylphenol is not expected to change dramatically, the rate of conformational sampling and the vibrational dynamics of the tert-butyl group will be dampened upon deuteration.

The accuracy of classical MD simulations is critically dependent on the underlying force field, which is a set of parameters and potential functions describing the interactions between atoms. ethz.ch Standard force fields like GAFF (General Amber Force Field) are parameterized for common organic molecules. When simulating deuterated species, simply substituting the mass of hydrogen with deuterium in a standard force field (a "naïve mass substitution") may not be sufficient to capture all relevant isotope effects. researchgate.net

A more rigorous approach involves re-parameterizing the force field specifically for the deuterated molecule. This can involve using quantum mechanical calculations to derive bonded parameters (bond lengths, angles, and dihedral torsions) that account for the altered vibrational properties due to deuteration. researchgate.net Research has demonstrated that re-parameterizing bonded terms using quantum mechanical frequency calculations can successfully incorporate quantum isotopic effects into a classical framework, leading to more accurate simulation results. researchgate.net

Table 2: Key Force Field Parameters Affected by Deuteration

| Parameter | Description | Reason for Modification |

|---|---|---|

| Atomic Mass | Mass of the deuterium atom. | The fundamental difference between H and D. |

| Bond Stretching (Force Constant) | Describes the energy required to stretch or compress a bond. | To accurately reproduce the vibrational frequency of the C-D bond. |

| Angle Bending (Force Constant) | Describes the energy required to bend the angle between three connected atoms. | To reflect the altered bending modes involving deuterium. |

| Partial Atomic Charges | Describes the electrostatic interactions. | Generally assumed to be unchanged under the Born-Oppenheimer approximation. |

Theoretical Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation and interpretation. For this compound, quantum chemical calculations can predict various spectroscopic parameters.

NMR Spectroscopy: DFT calculations can predict ¹³C and ¹H (residual) chemical shifts and coupling constants. Deuteration of the tert-butyl group will cause the disappearance of the corresponding proton signal and will slightly alter the ¹³C chemical shift of the quaternary carbon to which it is attached due to an isotope effect.

IR Spectroscopy: The most significant change in the infrared (IR) spectrum upon deuteration of the tert-butyl group is the appearance of C-D stretching and bending vibrations at lower frequencies compared to their C-H counterparts. As noted in Table 1, C-D stretching vibrations typically appear in the 2100-2200 cm⁻¹ region, which is a relatively uncongested part of the IR spectrum. Quantum calculations can accurately predict these frequency shifts.

UV-Vis Spectroscopy: Electronic transitions are generally less sensitive to this type of isotopic substitution because the electronic structure of the molecule is largely unaffected. Theoretical calculations on substituted phenols have been used to calculate electronic absorption spectra and assign the transitions between molecular orbitals (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). bsu.byresearchgate.net

Modeling of Reaction Pathways and Transition States

Computational chemistry is a key tool for elucidating reaction mechanisms, modeling reaction pathways, and calculating the structures and energies of transition states. For this compound, this can be applied to understand its metabolism, degradation, or synthesis.

The deuteration of the tert-butyl group can influence reaction rates if a C-H bond in that group is broken in the rate-determining step of a reaction. This is known as a primary kinetic isotope effect (KIE). By calculating the energies of the reactants and the transition state for both the deuterated and non-deuterated species, the KIE can be predicted theoretically. Studies on the metabolism of other deuterated aromatic compounds have shown significant isotope effects, providing evidence for specific reaction pathways. nih.gov

For example, metabolic pathways for 4-tert-butylphenol have been proposed, involving intermediates like 4-tert-butylcatechol (B165716). researchgate.net Computational modeling could be used to explore the energy landscape of this pathway. By comparing the calculated activation energies for the protiated versus the D9-deuterated compound at the tert-butyl group, one could determine if pathways involving hydrogen abstraction from this group are feasible and how their rates would be affected by the isotopic substitution. Similarly, modeling the reaction pathways for phenol degradation under various conditions, such as in supercritical water or via electrochemical oxidation, can provide mechanistic insights. researchgate.netnih.gov The fundamental methodologies used in these studies are directly applicable to investigating the reaction pathways of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.